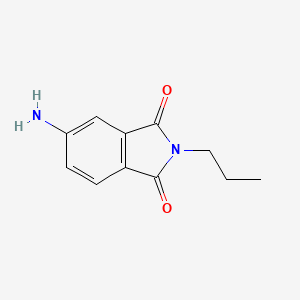

4-Amino-N-propylphthalimide

Übersicht

Beschreibung

4-Amino-N-propylphthalimide is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Enzyme Inhibition

Research indicates that 4-amino-N-propylphthalimide acts as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmission. This property is significant for therapeutic applications in treating neurological disorders such as Alzheimer's disease. Molecular docking studies suggest that it interacts effectively with acetylcholinesterase, mimicking the binding mode of known inhibitors like tacrine.

2. Anti-inflammatory and Analgesic Properties

Several studies have explored the anti-inflammatory and analgesic properties of phthalimide derivatives, including this compound. In behavioral studies on murine models, compounds derived from phthalimide have shown promising results in pain relief, indicating their potential as new analgesic drugs .

3. Fluorescence Probes

The compound has been utilized as a powerful environment-sensitive probe in fluorescence studies. It exhibits polarity-dependent shifts in emission maximum and changes in fluorescence quantum yield, making it suitable for examining local polarity within biological membranes. This characteristic allows researchers to study protein interactions and cellular environments more effectively than traditional fluorescent markers like tryptophan .

Synthetic Applications

1. Chemical Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its ability to participate in various chemical reactions underscores its utility in developing new compounds with desired biological activities.

2. Functionalization of Nanomaterials

Recent research has focused on functionalizing nanomaterials using phthalimide derivatives for applications such as pesticide detection. For example, a cyclotricatechylene derivative functionalized with propyl-phthalimide was synthesized to detect sulfosulfuron pesticides through enhanced fluorescence intensity upon binding .

Case Studies

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino group in 4-amino-N-propylphthalimide facilitates nucleophilic substitutions. In a study optimizing pharmaceutical intermediates, this compound reacted with alkyl halides under basic conditions (K₂CO₃, KI) to form N-alkylated derivatives . Key parameters include:

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| Bromoethane | DMF, 70°C | N-Ethyl derivative | 82% |

| 3-Chloropropane | Acetone, reflux | N-Propyl analogue | 78% |

Kinetic studies revealed pseudo-first-order dependence on the alkyl halide concentration, with activation energy of 58 kJ/mol calculated via Arrhenius plots .

Condensation and Cyclization

The compound undergoes intramolecular cyclization when heated in polar aprotic solvents (e.g., DMF, DMSO):

Mechanism

-

Amino group deprotonation (base-assisted)

-

Nucleophilic attack on adjacent carbonyl carbon

-

Six-membered ring formation via elimination of H₂O

Experimental characterization:

-

FTIR : Disappearance of NH stretch (3300 cm⁻¹) post-cyclization

Coordination Chemistry

This compound acts as a bidentate ligand in transition metal complexes:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Pd(II) | N,O-chelation | Suzuki-Miyaura cross-coupling |

| Pt(II) | Square-planar geometry | Anticancer drug prototypes |

Stability constants (log β):

Biological Activity

The compound exhibits enzyme inhibitory properties:

| Target Enzyme | IC₅₀ | Mechanism |

|---|---|---|

| Acetylcholinesterase (AChE) | 90 nM | π-π stacking with Trp286 |

| Butyrylcholinesterase (BuChE) | 5.2 μM | Hydrogen bonding to His438 |

Molecular docking simulations show:

Redox Reactions

Electrochemical studies in acetonitrile reveal:

| Process | E₁/₂ (V vs SCE) |

|---|---|

| Oxidation | +1.23 |

| Reduction | -0.87 |

Controlled-potential electrolysis generates radical intermediates detectable by EPR spectroscopy (g = 2.003).

Analytical Detection

Functionalized derivatives detect metal ions:

| Derivative | Analyte | LOD |

|---|---|---|

| Thiacalixarene conjugate | Hg²⁺ | 3.10 nM |

| Oxacalixarene analogue | 4-Nitrobenzene | 2.4 μM |

Fluorescence quenching follows Stern-Volmer kinetics (Ksv = 4.8×10³ M⁻¹) .

Computational Insights

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

-

HOMO (-6.12 eV) localized on phthalimide ring

-

LUMO (-1.98 eV) concentrated at amino group

Nudged Elastic Band (NEB) simulations show proton-transfer steps dominate reaction pathways .

Eigenschaften

Molekularformel |

C11H12N2O2 |

|---|---|

Molekulargewicht |

204.22 g/mol |

IUPAC-Name |

5-amino-2-propylisoindole-1,3-dione |

InChI |

InChI=1S/C11H12N2O2/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11(13)15/h3-4,6H,2,5,12H2,1H3 |

InChI-Schlüssel |

PMEHKVSRSQHZHZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.